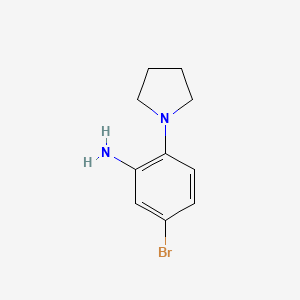

5-Bromo-2-(pyrrolidin-1-yl)aniline

Übersicht

Beschreibung

5-Bromo-2-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13BrN2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a pyrrolidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the bromination of 2-(pyrrolidin-1-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the aromatic ring undergoes nucleophilic substitution under specific conditions.

Key Reactions:

- Amination: Reaction with primary/secondary amines (e.g., benzylamine, aniline derivatives) via palladium-catalyzed coupling (e.g., Buchwald-Hartwig) yields 5-amino derivatives. For example, coupling with 1H-pyrazol-5-ylboronic acid under Suzuki-Miyaura conditions produces 2-nitro-5-(1H-pyrazol-5-yl)aniline in 81% yield .

- Alkoxy Substitution: Replacement with alkoxide nucleophiles (e.g., methoxide) forms ether derivatives.

Reaction Conditions:

| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromo-2-(pyrrolidin-1-yl)aniline | PdCl₂(dppf), K₂CO₃ | DMF/H₂O | 130°C | 81% | |

| 5-Bromo-2-nitroaniline | Methyl iodide, K₂CO₃ | DMF | 20°C | 81% |

Cross-Coupling Reactions

The bromine atom participates in palladium- or nickel-mediated cross-coupling to form biaryl structures.

Examples:

- Suzuki Coupling: Reaction with arylboronic acids (e.g., phenylboronic acid) yields biaryl derivatives. For instance, coupling with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline produces amide-linked products .

- Buchwald-Hartwig Amination: Forms C–N bonds with amines (e.g., pyrrolidine, piperidine) .

Mechanistic Insights:

- Nickel or palladium catalysts (e.g., NiCl₂·glyme, PdCl₂(dppf)) enable coupling under mild conditions .

- Electron-withdrawing groups on the aromatic ring enhance reactivity .

Oxidation and Reduction

Oxidation:

- The pyrrolidine ring can oxidize to form pyrrolidone derivatives under acidic or oxidative conditions (e.g., acetic acid, KMnO₄) .

- Bromine substitution remains inert during mild oxidation but may participate in harsher conditions (e.g., Br₂/H₂O₂).

Reduction:

- Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present) to an amine .

- Selective dehalogenation (e.g., Zn/HCl) removes bromine without affecting the pyrrolidine ring .

Cyclization and Ring-Opening Reactions

Cyclization:

- Reacts with donor-acceptor (DA) cyclopropanes (e.g., 1,1-diesters) in the presence of Lewis acids (e.g., Y(OTf)₃) to form 1,5-substituted pyrrolidin-2-ones .

Example Reaction Pathway:

- Ring Opening: DA cyclopropane reacts with the aniline nitrogen.

- Lactamization: Intramolecular cyclization forms a γ-lactam .

- Dealkoxycarbonylation: Removes ester groups to yield pyrrolidinone derivatives .

Conditions:

| Step | Reagents/Catalysts | Solvent | Yield |

|---|---|---|---|

| Ring Opening | Y(OTf)₃, primary amines | Toluene | 79% |

| Lactamization | Acetic acid, reflux | Toluene | 85% |

Functional Group Transformations

Aniline Reactivity:

- Diazotization: Forms diazonium salts for Sandmeyer reactions (e.g., Br → CN substitution) .

- Acylation: Reacts with acyl chlorides (e.g., propanoyl chloride) to form amides .

Pyrrolidine Reactivity:

- N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

- Deprotonation: Forms enamine intermediates for conjugate additions .

Biological Activity and SAR

Though beyond pure chemistry, structure-activity relationship (SAR) studies reveal:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

5-Bromo-2-(pyrrolidin-1-yl)aniline is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Research indicates that derivatives of this compound exhibit promising biological activities, including anticancer and antimicrobial properties. For instance, studies have shown that it can inhibit specific kinases associated with cancer progression, making it a candidate for targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of the bromine atom and the pyrrolidine ring enhances its binding affinity to molecular targets, which can be critical in drug design.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been shown to inhibit FLT3 kinase activity, which is implicated in acute myeloid leukemia (AML). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its mechanism involves disrupting cellular processes within microbial cells, thereby inhibiting their growth. This makes it a candidate for developing new antibiotics.

Material Science

Synthesis of Novel Materials

In material science, this compound serves as a precursor for synthesizing novel materials with unique electronic and optical properties. For example, it can be used in the development of organic semiconductors and conductive polymers.

Chemical Reactions

The compound can undergo various chemical reactions, such as oxidation and substitution, allowing for the creation of complex materials tailored for specific applications. The bromine atom can be substituted with other functional groups to modify the compound's properties further.

Industrial Applications

Dyes and Pigments Production

this compound is also employed in the industrial synthesis of dyes and pigments. Its ability to participate in coupling reactions makes it valuable in creating vibrant colors used in textiles and coatings.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Inhibits FLT3 kinase; potential anticancer agent |

| Biological Activity | Antimicrobial properties | Effective against various pathogens |

| Material Science | Synthesis of organic semiconductors | Enhances electronic properties |

| Industrial Applications | Production of dyes and pigments | Valuable for vibrant color production |

Case Studies

-

FLT3 Inhibition Study

A study published in Nature demonstrated that derivatives of this compound effectively inhibited FLT3 kinase activity in AML cell lines, leading to significant reductions in cell viability at submicromolar concentrations . -

Antimicrobial Efficacy Research

Research conducted by the Journal of Antimicrobial Chemotherapy showed that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to existing antibiotics. -

Material Development Experimentation

A study reported in Advanced Materials highlighted the use of this compound in creating conductive polymers that could be utilized in flexible electronic devices, showcasing its versatility beyond medicinal applications.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The bromine atom and the pyrrolidine ring contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins by forming covalent or non-covalent interactions. These interactions can lead to changes in the conformation or activity of the target molecules, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(Pyrrolidin-1-yl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-2-(pyrrolidin-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

5-Fluoro-2-(pyrrolidin-1-yl)aniline: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

Uniqueness: 5-Bromo-2-(pyrrolidin-1-yl)aniline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse chemical derivatives. The combination of the bromine atom and the pyrrolidine ring provides a distinct chemical profile that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .

Biologische Aktivität

5-Bromo-2-(pyrrolidin-1-yl)aniline is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom at the 5-position of a substituted aniline ring and a pyrrolidin-1-yl group at the 2-position, contribute to its biological activity. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2. The presence of the bromine atom enhances its interaction with biological targets, while the pyrrolidine ring increases its binding affinity and selectivity towards various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that the compound may exhibit therapeutic effects by modulating receptor activity, particularly through allosteric mechanisms. For example, it has been shown to influence cannabinoid receptor signaling pathways, which are critical in various physiological processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549). These studies utilized MTT assays to evaluate cell viability post-treatment, revealing that certain derivatives exhibited potent anticancer properties while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has also been investigated. Research indicates that these compounds can effectively target multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structure-dependence of their antimicrobial activity suggests that modifications to the pyrrolidine moiety can enhance efficacy against resistant pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions, including palladium-catalyzed arylation techniques. The synthetic routes often aim to optimize yield and purity while exploring variations in substituents that can affect biological activity .

Table 1: Comparison of Structural Features and Biological Activities

| Compound Name | Structural Feature | Unique Aspects |

|---|---|---|

| This compound | Bromine at the 5-position | Potential for enhanced receptor binding |

| 4-Bromo-2-(pyrrolidin-1-yl)aniline | Bromine at the 4-position | Different reactivity profile |

| 5-Bromo-2-(morpholin-1-yl)aniline | Morpholine instead of pyrrolidine | Altered pharmacokinetic properties |

| 5-Bromo-2-(piperidin-1-yl)aniline | Piperidine ring | Variations in steric and electronic effects |

Case Studies

Several case studies have examined the biological activities of compounds related to this compound:

- Anticancer Studies : In vitro tests demonstrated that derivatives with free amino groups exhibited higher cytotoxicity against A549 cells compared to those with acetylamino groups, indicating the importance of functional groups in enhancing anticancer activity .

- Antimicrobial Efficacy : Compounds were screened against various multidrug-resistant bacteria, showing promising results against strains resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds .

Eigenschaften

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOMCTRPJFFHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.